molecular formula C20H23N3O5S B14950414 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B14950414
M. Wt: 417.5 g/mol
InChI Key: QXBBQUKRFMXNGZ-FYJGNVAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-methylphenylsulfonyl piperidinecarbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both dihydroxyphenyl and sulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-14-2-6-18(7-3-14)29(27,28)23-10-8-15(9-11-23)20(26)22-21-13-16-4-5-17(24)12-19(16)25/h2-7,12-13,15,24-25H,8-11H2,1H3,(H,22,26)/b21-13+

InChI Key

QXBBQUKRFMXNGZ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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